Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a complex organic compound classified within the indole family, which is notable for its presence in various natural products and pharmaceuticals. The compound features a unique structure that includes a fluorobenzyl group, a formyl group, and a carboxylate moiety attached to an indole core. Its molecular formula is and it has a molecular weight of 325.3 g/mol. This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate typically involves multiple synthetic steps:
This multi-step synthesis allows for the precise construction of the compound's complex structure while maintaining high yields.
The molecular structure of methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate features several key components:
The structural representation can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate |
Molecular Formula | |
Molecular Weight | 325.3 g/mol |
InChI Key | WUOSSVQPZVYYSG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O |
This data highlights the compound's complexity and potential for diverse chemical behavior.
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate can undergo various chemical transformations:
These reactions underline the compound's versatility for further chemical modifications.
The mechanism of action for methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate primarily involves its interaction with various biological targets, including enzymes and receptors.
Key aspects include:
The physical properties of methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate include:
Chemical properties include:
These properties are essential for understanding its behavior in various chemical environments.
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate has several notable applications in scientific research:
This compound exemplifies how complex organic molecules can play critical roles in advancing both basic research and applied sciences.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: